molecular formula C28H32BrNO B286570 N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide

N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide

货号 B286570
分子量: 478.5 g/mol
InChI 键: CVAQAVFYRUAVNS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide, also known as BPN-14770, is a small molecule drug compound that has been developed for the treatment of neurodegenerative disorders. It has been shown to have potential therapeutic effects in Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.

作用机制

N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide acts by inhibiting the activity of phosphodiesterase-4D (PDE4D), an enzyme that is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling. By inhibiting PDE4D, N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). These signaling pathways are involved in the regulation of neuronal survival, synaptic plasticity, and memory formation.
Biochemical and Physiological Effects:
N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide has been shown to have several biochemical and physiological effects. It reduces oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. In addition, N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide promotes neuronal survival by activating the AKT/mTOR signaling pathway.

实验室实验的优点和局限性

N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide has several advantages for lab experiments. It is a small molecule drug compound that can be easily synthesized and purified. It has a high affinity for PDE4D, which makes it a potent inhibitor of the enzyme. It has been shown to have low toxicity in animal models, which makes it a promising candidate for further development. However, there are also some limitations to using N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a short half-life, which requires frequent dosing to maintain therapeutic levels.

未来方向

There are several future directions for the development of N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to develop new formulations of N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide that improve its solubility and bioavailability. Further preclinical studies are needed to determine the optimal dosing regimen and to evaluate the long-term safety and efficacy of the compound. Clinical trials are also needed to determine the potential therapeutic benefits of N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide in humans with neurodegenerative diseases.

合成方法

The synthesis of N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide involves several steps. The first step is the preparation of 4-bromobenzyl bromide, which is then reacted with phenylacetonitrile to form the intermediate 4-bromophenylacetophenone. This intermediate is then reacted with 3,5-ditert-butylaniline to form the final product, N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide. The synthesis method has been optimized to produce high yields of the compound with high purity.

科学研究应用

N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide has been extensively studied in preclinical models of neurodegenerative diseases. It has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and neuronal apoptosis. In animal models of Alzheimer's disease, N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide has been shown to improve cognitive function and reduce amyloid beta deposition. In Parkinson's disease models, N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide has been shown to protect dopaminergic neurons and improve motor function.

属性

分子式

C28H32BrNO

分子量

478.5 g/mol

IUPAC 名称

N-[(4-bromophenyl)-phenylmethyl]-3,5-ditert-butylbenzamide

InChI

InChI=1S/C28H32BrNO/c1-27(2,3)22-16-21(17-23(18-22)28(4,5)6)26(31)30-25(19-10-8-7-9-11-19)20-12-14-24(29)15-13-20/h7-18,25H,1-6H3,(H,30,31)

InChI 键

CVAQAVFYRUAVNS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C(C)(C)C

规范 SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C(C)(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。